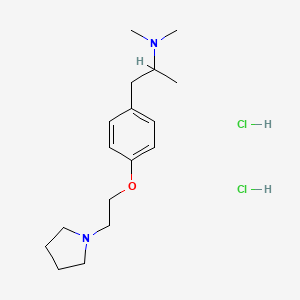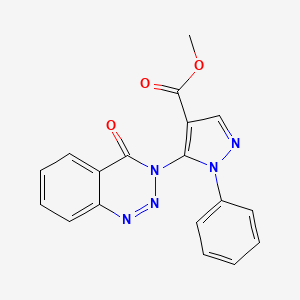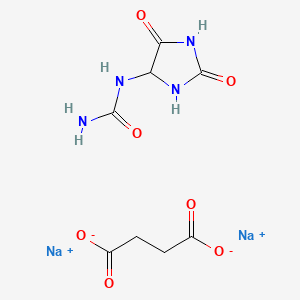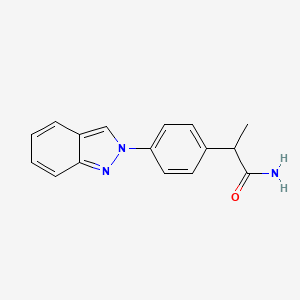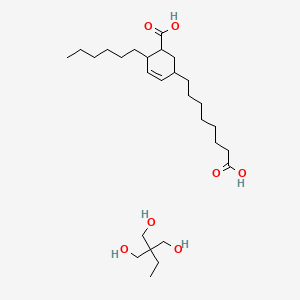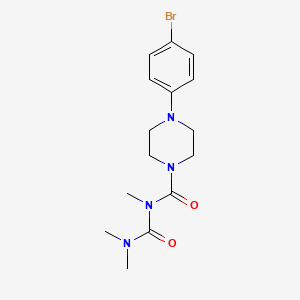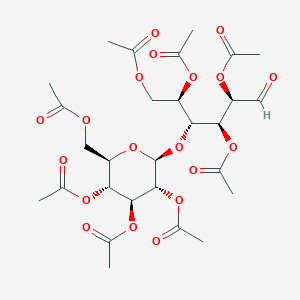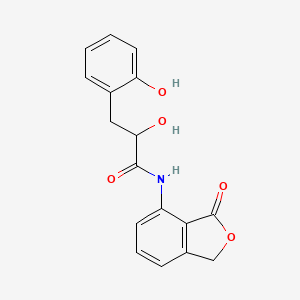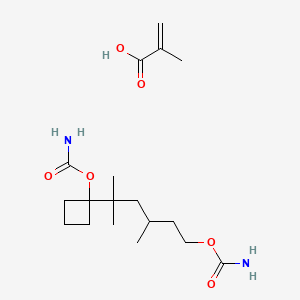
Sodium 2-aminobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-aminobutanoate, also known as the sodium salt of 2-aminobutyric acid, is an organic compound with the molecular formula C4H8NNaO2. It is a derivative of butanoic acid, where an amino group is attached to the second carbon atom, and the carboxyl group is neutralized by sodium.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of sodium 2-aminobutanoate typically involves the neutralization of 2-aminobutyric acid with sodium hydroxide. The reaction can be represented as follows:
C4H9NO2 + NaOH → C4H8NNaO2 + H2O
This reaction is usually carried out in an aqueous medium under controlled temperature conditions to ensure complete neutralization.
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts or enzymes to selectively hydrolyze racemic mixtures of N-protected 2-aminobutyric acid. For instance, acylase enzymes derived from microorganisms such as Thermococcus litoralis or Aspergillus melleus can be used to achieve high yields of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-aminobutanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo compounds.
Reduction: The carboxylate group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of 2-oxobutanoate.
Reduction: Formation of 2-aminobutanol.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 2-aminobutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its role in metabolic pathways, particularly in the synthesis of amino acids.
Medicine: Investigated for its potential use in the treatment of neurological disorders due to its structural similarity to neurotransmitters.
Industry: Utilized in the production of biodegradable polymers and as a precursor in the synthesis of pharmaceuticals .
Wirkmechanismus
The mechanism of action of sodium 2-aminobutanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in amino acid metabolism. It may also influence neurotransmitter pathways by mimicking the structure of naturally occurring amino acids, thereby modulating neuronal activity .
Vergleich Mit ähnlichen Verbindungen
Sodium 2-aminopropanoate (Sodium Alaninate): Similar structure but with one less carbon atom.
Sodium 2-aminopentanoate (Sodium Valinate): Similar structure but with one additional carbon atom.
Comparison:
Eigenschaften
CAS-Nummer |
62518-41-6 |
|---|---|
Molekularformel |
C4H8NNaO2 |
Molekulargewicht |
125.10 g/mol |
IUPAC-Name |
sodium;2-aminobutanoate |
InChI |
InChI=1S/C4H9NO2.Na/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);/q;+1/p-1 |
InChI-Schlüssel |
LICGWYKNWGUAPD-UHFFFAOYSA-M |
Kanonische SMILES |
CCC(C(=O)[O-])N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


